Sericine hydrochlride

CAS No.:

Cat. No.: VC16248186

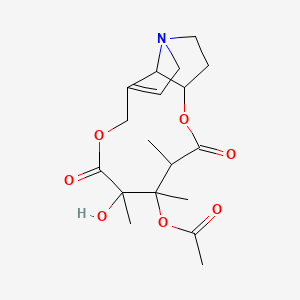

Molecular Formula: C18H25NO7

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H25NO7 |

|---|---|

| Molecular Weight | 367.4 g/mol |

| IUPAC Name | (6-hydroxy-4,5,6-trimethyl-3,7-dioxo-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-en-5-yl) acetate |

| Standard InChI | InChI=1S/C18H25NO7/c1-10-15(21)25-13-6-8-19-7-5-12(14(13)19)9-24-16(22)17(3,23)18(10,4)26-11(2)20/h5,10,13-14,23H,6-9H2,1-4H3 |

| Standard InChI Key | ZVBPCOQJPAOXMI-UHFFFAOYSA-N |

| Canonical SMILES | CC1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)OC(=O)C)(C)O |

Introduction

Molecular Characteristics and Structural Features

Structural and Physicochemical Properties

Sericine hydrochloride exhibits a molecular weight of 367.40 g/mol, with a calculated density of 1.325 g/cm³. Its boiling and flash points are estimated at 557.2°C and 290.8°C, respectively, under standard conditions .

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₂₅NO₇ | |

| Molecular Weight | 367.40 g/mol | |

| CAS Registry Number | 520-55-8 | |

| Density | 1.325 g/cm³ (calculated) | |

| Boiling Point | 557.197°C at 760 mmHg |

Comparative Analysis with Serine Hydrochloride

Serine hydrochloride (CID 12219627), a simpler derivative, has a molecular formula of C₃H₈ClNO₃ and a molecular weight of 141.55 g/mol. Key differences include:

-

Functional Groups: Sericine hydrochloride contains aromatic and glycosidic linkages, while serine hydrochloride is a linear amino acid derivative .

-

Applications: Serine hydrochloride is used in biochemical studies, whereas sericine hydrochloride’s roles remain undefined .

Hypothetical Applications and Future Directions

Speculative Roles in Biomaterials Science

While sericine hydrochloride’s biological activity is unverified, its molecular complexity suggests potential utility in:

-

Drug Delivery: As a polymeric carrier for hydrophobic drugs.

-

Tissue Engineering: As a scaffold component due to its high molecular weight.

Methodological Recommendations for Future Research

To address knowledge gaps, researchers should:

-

Characterize Structural Dynamics: Use FTIR and NMR to map functional groups.

-

Evaluate Bioactivity: Conduct in vitro assays for cytotoxicity, antioxidant capacity, and antimicrobial properties.

-

Explore Synthesis Pathways: Develop scalable production methods to enable application testing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume